1-Boc-3-iodoazetidine

Radical Chemistry Hydroalkylation Cross-Coupling

1-Boc-3-iodoazetidine (tert-butyl 3-iodoazetidine-1-carboxylate) is a four-membered N-Boc-protected heterocyclic halide with molecular formula C8H14INO2 and molecular weight 283.11 g/mol. The compound is a synthetic intermediate employed primarily in palladium-catalyzed cross-coupling reactions and as a scaffold for constructing constrained peptidomimetics and bioactive molecules.

Molecular Formula C8H14INO2
Molecular Weight 283.11 g/mol
CAS No. 254454-54-1
Cat. No. B049144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-iodoazetidine
CAS254454-54-1
Synonyms1-Boc-3-(iodo)azetidine;  1-tert-Butoxycarbonyl-3-iodoazacyclobutane;  1-tert-Butoxycarbonyl-3-iodoazetidine;  3-Iodoazetidine-1-carboxylic Acid tert-Butyl Ester;  3-Iodoazetidine-1-carboxylic Acid tert-Butyl Ester;  N-(tert-Butoxycarbonyl)-3-iodoazetidin
Molecular FormulaC8H14INO2
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)I
InChIInChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
InChIKeyXPDIKRMPZNLBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-iodoazetidine (CAS 254454-54-1): Essential Azetidine Building Block for Medicinal Chemistry and Cross-Coupling


1-Boc-3-iodoazetidine (tert-butyl 3-iodoazetidine-1-carboxylate) is a four-membered N-Boc-protected heterocyclic halide with molecular formula C8H14INO2 and molecular weight 283.11 g/mol . The compound is a synthetic intermediate employed primarily in palladium-catalyzed cross-coupling reactions and as a scaffold for constructing constrained peptidomimetics and bioactive molecules [1]. Its iodine substituent at the 3-position enables efficient C–C and C–heteroatom bond formation, while the Boc group provides orthogonal protection for the azetidine nitrogen during multistep synthesis [1].

1-Boc-3-iodoazetidine: Why Alternative 3-Haloazetidines Cannot Deliver Equivalent Performance


Halogen substitution on the azetidine ring profoundly influences reactivity, regioselectivity, and stability. Direct comparative studies demonstrate that 3-bromo- and 3-chloroazetidine derivatives fail to participate in radical-based hydroalkylations where 1-Boc-3-iodoazetidine proceeds efficiently [1]. Furthermore, the specific combination of iodine at C3 with a Boc-protected nitrogen enables unique ligand-controlled regioselective pyridylation that is not achievable with other halogenated analogs [2]. Procurement of a non-iodinated azetidine for cross-coupling applications therefore risks complete reaction failure or necessitates costly re-optimization of synthetic routes.

Quantitative Differentiation of 1-Boc-3-iodoazetidine vs. Closest Analogs: Yield, Regioselectivity, and Reactivity Data


Superior Reactivity in Radical Hydroalkylation: Iodo vs. Bromo Azetidine

In a direct head-to-head comparison under visible-light photoredox conditions, 3-iodo-N-Boc-azetidine undergoes efficient Giese-type hydroalkylation with electron-deficient olefins to give products in high to excellent yields [1]. Under identical reaction conditions, 3-bromo-N-Boc-azetidine yields no desired product; instead, only an adduct arising from direct addition of the α-aminoalkyl radical to the olefin is observed [1]. This is attributed to the stronger C–Br bond rendering halogen-atom transfer (XAT) too slow to compete with the undesired Giese reaction pathway [1].

Radical Chemistry Hydroalkylation Cross-Coupling

Ligand-Controlled Regioselective Pyridylation: Accessing Both 2- and 3-Heteroarylazetidines

1-tert-Butoxycarbonyl-3-iodoazetidine serves as a privileged substrate for the first efficient regioselective pyridylation of azetidines [1]. By simply varying the phosphine ligand (e.g., PCy3 vs. SPhos), the reaction can be tuned to afford either 2-heteroarylazetidines or 3-heteroarylazetidines as the major product with yields up to 92% and regioselectivity up to 98:2 [1]. This ligand-controlled divergence is not reported for 3-bromo- or 3-chloroazetidine analogs, which lack comparable reactivity profiles.

Regioselective Synthesis Palladium Catalysis Heteroarylazetidines

Validated Storage Stability Protocol: Defined Shelf Life for Stock Solutions

Commercial vendors and technical datasheets specify that 1-Boc-3-iodoazetidine is light-sensitive and must be stored under inert gas to prevent degradation [1]. For stock solutions, defined stability windows are provided: 6 months at -80°C and 1 month at -20°C when protected from light [2]. In contrast, 3-bromoazetidine derivatives are typically stored at 2-8°C without explicit light-protection requirements or validated stock solution stability data . This level of storage characterization enables researchers to plan experiments with confidence in reagent integrity.

Chemical Stability Storage Conditions Reproducibility

Dual Reactivity Profile: C3-Lithiated Azetidine vs. C2-Lithiated Azetine via Choice of Lithiating Agent

N-1-Boc-3-iodoazetidine functions as a common synthetic platform that diverges to either C3-lithiated azetidine or C2-lithiated azetine intermediates depending solely on the lithiating agent selected [1]. This unique dual reactivity profile, enabled by the iodine substituent and Boc protection, is not shared by other 3-haloazetidines. Furthermore, flow chemistry implementation permits lithiation at higher temperatures (e.g., 0°C to room temperature) compared to traditional batch conditions (-78°C), enhancing operational safety and scalability [1].

Lithiation Chemistry Flow Chemistry Organometallic Synthesis

Optimal Procurement and Application Scenarios for 1-Boc-3-iodoazetidine Based on Quantitative Evidence


Medicinal Chemistry: Regioselective Synthesis of 2- and 3-Heteroarylazetidine Libraries

1-Boc-3-iodoazetidine is the substrate of choice for constructing focused libraries of heteroaryl-substituted azetidines. The ligand-controlled palladium-catalyzed pyridylation delivers yields up to 92% and regioselectivity up to 98:2, enabling chemists to access either 2- or 3-substituted scaffolds from a single starting material [1]. This eliminates the need to synthesize separate precursors, accelerating structure-activity relationship (SAR) studies in drug discovery programs targeting kinases, GPCRs, or CNS disorders.

Radical-Mediated C–C Bond Formation under Mild Photoredox Conditions

For research groups employing visible-light photoredox catalysis to construct complex azetidine-containing molecules, 1-Boc-3-iodoazetidine is essential. Its efficient participation in Giese-type hydroalkylations contrasts sharply with the complete failure of the bromo analog under identical conditions [2]. This compound is therefore the only viable 3-haloazetidine for radical-based fragment coupling strategies in the synthesis of natural product analogs or functional materials.

Flow Chemistry Scale-Up of Lithiated Azetidine Intermediates

In process chemistry settings where scale-up of lithiation reactions is required, 1-Boc-3-iodoazetidine enables flow chemistry approaches that operate at higher temperatures (0°C to room temperature) compared to traditional batch lithiation (-78°C) [3]. The compound's dual reactivity (C3-azetidine vs. C2-azetine) based on lithiating agent selection provides synthetic flexibility while the flow process enhances safety, throughput, and reproducibility. This makes it a preferred building block for industrial production of azetidine-derived pharmaceutical intermediates.

Long-Term Research Programs Requiring Validated Reagent Stability

Laboratories conducting extended medicinal chemistry campaigns or multi-year academic research should prioritize procurement of 1-Boc-3-iodoazetidine due to its clearly defined storage protocols. Stock solutions remain stable for 6 months at -80°C and 1 month at -20°C when protected from light [4]. This validated shelf-life information reduces the risk of using degraded reagent and ensures experimental reproducibility, a factor not well-documented for 3-bromoazetidine alternatives.

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